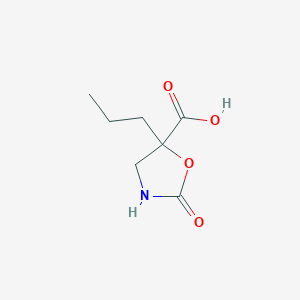

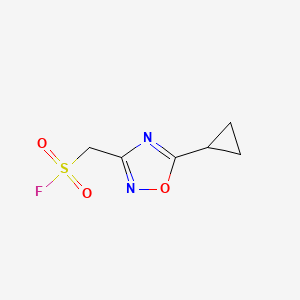

![molecular formula C18H28N2O4 B2531008 Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 2377032-07-8](/img/structure/B2531008.png)

Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate" is a chemical entity that appears to be related to tert-butyl protected amino acid derivatives. These compounds are often used in the synthesis of peptides and pharmaceuticals due to their ability to protect the amino group during chemical reactions, allowing for selective functionalization of other parts of the molecule .

Synthesis Analysis

The synthesis of tert-butyl protected amino acid derivatives typically involves the protection of amino groups to prevent unwanted reactions. For example, tert-butyl aminocarbonate can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines in both organic and aqueous solutions . Similarly, tert-butyl protected intermediates for Rho-kinase inhibitors and caspase-1 inhibitors have been synthesized using intramolecular cyclization and regioselective functionalization techniques . The synthesis of tert-butyl protected boronic acid analogs of amino acids and other derivatives also involves multiple steps, including esterification, protection, and alkylation . These methods demonstrate the versatility and practicality of tert-butyl protection in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl protected compounds is characterized by the presence of a tert-butyl group attached to an oxygen or nitrogen atom, which serves as a protecting group. The crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined using X-ray diffraction and showed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The tert-butyl group is a bulky substituent that can influence the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

Tert-butyl protected amino acids and their derivatives participate in various chemical reactions. They can be used in peptide coupling reactions, where the tert-butyl group protects the amino functionality until deprotection is required after the synthesis . The tert-butyl group can also be selectively cleaved under acidic conditions, allowing for further functionalization of the molecule . Additionally, the presence of tert-butyl groups can facilitate the formation of specific weak intermolecular interactions, such as CH/pi interactions, which can stabilize certain molecular conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl protected compounds are influenced by the presence of the tert-butyl group. This group increases the steric bulk of the molecule, which can affect solubility, boiling point, and crystallinity. For instance, tert-butyl protected compounds often have lower solubility in water due to the hydrophobic nature of the tert-butyl group . The tert-butyl group also affects the chemical reactivity of the molecule, making it less reactive towards nucleophilic attack and more stable under certain conditions .

属性

IUPAC Name |

tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGNYIZXPGLSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145913573 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

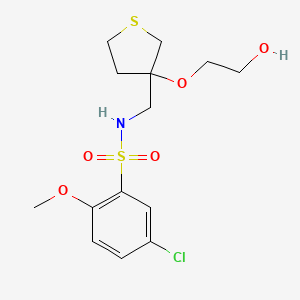

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

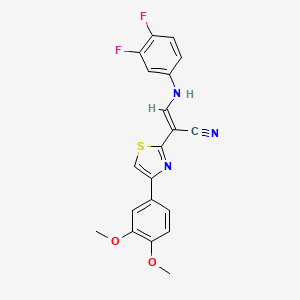

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)

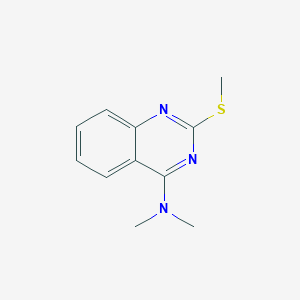

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)